N-[(5-methylthiophen-2-yl)methyl]cyclohexanamine
Description
N-[(5-Methylthiophen-2-yl)methyl]cyclohexanamine is a secondary amine featuring a cyclohexyl group linked via a methylene bridge to a 5-methylthiophen-2-yl moiety. The thiophene ring, a sulfur-containing aromatic heterocycle, is substituted with a methyl group at the 5-position, which enhances lipophilicity and modulates electronic properties compared to unsubstituted thiophene derivatives.
Properties
Molecular Formula |
C12H19NS |
|---|---|
Molecular Weight |
209.35 g/mol |
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]cyclohexanamine |
InChI |
InChI=1S/C12H19NS/c1-10-7-8-12(14-10)9-13-11-5-3-2-4-6-11/h7-8,11,13H,2-6,9H2,1H3 |
InChI Key |
POAPBUGZCLWYGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CNC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methylthiophen-2-yl)methyl]cyclohexanamine typically involves the reaction of 5-methylthiophene-2-carbaldehyde with cyclohexylamine. The reaction is carried out under mild conditions, often in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methylthiophen-2-yl)methyl]cyclohexanamine can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
N-[(5-methylthiophen-2-yl)methyl]cyclohexanamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of N-[(5-methylthiophen-2-yl)methyl]cyclohexanamine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Structural Features
The following table highlights key structural differences between N-[(5-Methylthiophen-2-yl)methyl]cyclohexanamine and related compounds:
Key Observations :
- Electronic Effects : Thiophene (sulfur) provides intermediate π-electron density compared to indole (higher due to nitrogen lone pairs) and furan (lower due to oxygen’s electronegativity).
- Substituent Impact : The 5-methyl group on thiophene enhances lipophilicity (logP) relative to halogenated analogs (e.g., 6-chloroindole derivatives), which may improve membrane permeability .
- Heterocycle Reactivity : Tetrazole derivatives exhibit greater polarity and hydrogen-bonding capacity, making them suitable for targeting polar binding pockets, unlike thiophene-based compounds .
Physicochemical Properties
Spectral and chromatographic data from analogs suggest trends:
| Property | This compound (Inferred) | N-((5-Methylindol-3-yl)methyl)cyclohexanamine (5c) | N-((Tetrazol-5-yl)methyl)cyclohexanamine |
|---|---|---|---|
| 1H NMR Shifts (ppm) | ~2.3 (CH3), 3.6–4.0 (CH2N), 6.6–7.1 (thiophene H) | 2.62 (CH3), 4.01 (CH2N), 7.03–7.42 (indole H) | 3.2–4.5 (CH2N), 8.5–9.0 (tetrazole H) |
| 13C NMR Shifts (ppm) | ~21.6 (CH3), 56.4 (CH2N), 110–135 (thiophene C) | 21.6 (CH3), 56.4 (CH2N), 110.9–134.6 (indole C) | 56.3 (CH2N), 150–160 (tetrazole C) |
| LogP (Estimated) | ~2.5–3.0 | ~2.8–3.2 | ~1.0–1.5 |
Notes:
- The methyl group on thiophene or indole increases logP compared to unsubstituted analogs.
- Tetrazole derivatives exhibit lower logP due to their polar nature .
Biological Activity
N-[(5-methylthiophen-2-yl)methyl]cyclohexanamine is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclohexanamine backbone with a 5-methylthiophen-2-ylmethyl substituent. The presence of the thiophene ring enhances its reactivity and potential interactions with biological targets due to the electron-rich nature of sulfur.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the anti-inflammatory and antimicrobial domains. Preliminary studies suggest it may interact with specific molecular targets involved in oxidative stress and inflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential to inhibit growth of certain bacteria and fungi |
| Anti-inflammatory | Modulation of inflammatory pathways, possibly through enzyme interaction |
| Oxidative Stress | Interaction with molecular targets involved in oxidative stress response |
The mechanism by which this compound exerts its biological effects is still under investigation. It is believed to modulate enzyme or receptor activity, influencing various cellular processes. Key pathways may include:
- Enzyme Modulation : Binding to enzymes involved in inflammatory responses.
- Receptor Interaction : Potentially interacting with receptors that regulate pain and inflammation.
- Ion Channel Modulation : Similar compounds have shown activity as modulators of ion channels, suggesting a possible role for this compound as well.
Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated promising results against various bacterial strains. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential utility in treating infections.
Study 2: Anti-inflammatory Effects
In vitro studies revealed that this compound could reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism where the compound may help mitigate inflammatory responses, potentially offering therapeutic benefits in conditions such as arthritis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|
| N-(5-methylthiophen-2-yl)methylcyclopentanamine | Moderate | Significant | Enzyme modulation |
| N-(5-methylthiophen-2-yl)methylcyclopropanamine | High | Moderate | Ion channel modulation |
| N-(5-methylthiophen-2-yl)ethanolamine | Low | Significant | Receptor interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
